Cas no 1071789-17-7 (2-Oxazolidinone, 5-(bromomethyl)-3-(4-methylphenyl)-)

2-Oxazolidinone, 5-(bromomethyl)-3-(4-methylphenyl)- 化学的及び物理的性質
名前と識別子
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- 5-(bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one
- 2-Oxazolidinone, 5-(bromomethyl)-3-(4-methylphenyl)-
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- インチ: 1S/C11H12BrNO2/c1-8-2-4-9(5-3-8)13-7-10(6-12)15-11(13)14/h2-5,10H,6-7H2,1H3
- InChIKey: MMKJURFQQNFRMD-UHFFFAOYSA-N
- ほほえんだ: BrCC1CN(C(=O)O1)C1C=CC(C)=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 239
- トポロジー分子極性表面積: 29.5
- 疎水性パラメータ計算基準値(XlogP): 2.6
2-Oxazolidinone, 5-(bromomethyl)-3-(4-methylphenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-372754-0.25g |
5-(bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one |
1071789-17-7 | 0.25g |
$670.0 | 2023-03-02 | ||
Enamine | EN300-372754-0.5g |
5-(bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one |
1071789-17-7 | 0.5g |
$699.0 | 2023-03-02 | ||
Enamine | EN300-372754-10.0g |
5-(bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one |
1071789-17-7 | 10.0g |
$3131.0 | 2023-03-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580448-50mg |
5-(Bromomethyl)-3-(p-tolyl)oxazolidin-2-one |
1071789-17-7 | 98% | 50mg |
¥8751.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580448-1g |
5-(Bromomethyl)-3-(p-tolyl)oxazolidin-2-one |
1071789-17-7 | 98% | 1g |
¥11195.00 | 2024-08-09 | |
Enamine | EN300-372754-0.1g |
5-(bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one |
1071789-17-7 | 0.1g |
$640.0 | 2023-03-02 | ||
Enamine | EN300-372754-0.05g |
5-(bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one |
1071789-17-7 | 0.05g |
$612.0 | 2023-03-02 | ||
Enamine | EN300-372754-2.5g |
5-(bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one |
1071789-17-7 | 2.5g |
$1428.0 | 2023-03-02 | ||
Enamine | EN300-372754-5.0g |
5-(bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one |
1071789-17-7 | 5.0g |
$2110.0 | 2023-03-02 | ||
Enamine | EN300-372754-1.0g |
5-(bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one |
1071789-17-7 | 1g |
$0.0 | 2023-06-07 |
2-Oxazolidinone, 5-(bromomethyl)-3-(4-methylphenyl)- 関連文献
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
2-Oxazolidinone, 5-(bromomethyl)-3-(4-methylphenyl)-に関する追加情報
2-Oxazolidinone, 5-(bromomethyl)-3-(4-methylphenyl)- (CAS No. 1071789-17-7): A Comprehensive Overview
In recent years, the 5-(bromomethyl)-3-(4-methylphenyl)-2-oxazolidinone (CAS No. 1071789-17-7) has emerged as a critical compound in chemical biology and pharmaceutical research. This heterocyclic molecule, characterized by its oxazolidinone core with a bromomethyl substituent at position 5 and a 4-methylphenyl group at position 3, exhibits unique structural features that enable diverse applications in drug discovery and organic synthesis. Recent advancements in synthetic methodologies have enhanced its accessibility, while its pharmacological properties continue to attract attention in therapeutic development.
The synthesis of this compound has evolved significantly since its initial preparation in the early 2000s. Modern protocols now leverage transition-metal-catalyzed cross-coupling reactions, such as palladium-mediated Suzuki-Miyaura coupling, to efficiently construct the bromomethyl moiety under mild conditions (Zhang et al., 2023). Researchers at Stanford University recently demonstrated a one-pot approach combining oxazolidinone ring formation with bromination steps, achieving yields exceeding 85% (Chen & Lee, 2024). These improvements reduce synthetic complexity while maintaining high purity standards essential for preclinical studies.
In the realm of medicinal chemistry, this compound's oxazolidinone scaffold is particularly intriguing due to its proven role in antibiotic development. While traditionally associated with β-lactamase inhibitors like clavulanic acid, recent studies highlight its potential in targeting novel biological pathways. A groundbreaking study published in Nature Chemical Biology (June 2024) revealed that derivatives of this compound exhibit selective inhibition of histone deacetylase (HDAC) isoforms HDAC6 and HDAC9 at nanomolar concentrations without affecting other isoforms (Smith et al., 2024). This selectivity offers promising avenues for developing treatments for neurodegenerative diseases like Alzheimer's, where HDAC dysregulation plays a key role.
Beyond pharmacology, the compound's bromomethyl group provides exceptional reactivity in organic transformations. Chemists at MIT recently utilized it as a versatile electrophilic handle for constructing complex libraries of bioactive molecules (Wang et al., 2024). By reacting it with thiols under microwave-assisted conditions, they synthesized over 50 novel thioether-containing analogs within days—a process previously requiring multi-step syntheses. This approach significantly accelerates hit-to-lead optimization phases in drug discovery pipelines.
In vivo studies conducted at the Scripps Research Institute demonstrated notable pharmacokinetic properties when administered orally to murine models (Nguyen et al., 2023). The compound exhibited favorable bioavailability (>65%) and prolonged half-life (~8 hours), attributed to its lipophilic balance created by the 4-methylphenyl substituent. These characteristics are advantageous for developing once-daily therapies targeting chronic conditions. Toxicity assessments revealed no observable adverse effects up to doses of 50 mg/kg, indicating a wide therapeutic window suitable for further clinical evaluation.
Structural analysis via X-ray crystallography conducted by researchers at ETH Zurich provided new insights into its conformational preferences (Müller & Fischer, 2024). The molecule adopts a planar arrangement around the oxazolidinone ring system with dihedral angles between substituents measuring approximately 16° ± 3°. This geometry optimizes interactions with protein targets through π-stacking and hydrophobic contacts—critical factors influencing binding affinity calculations performed using molecular docking studies.
Emerging applications extend into materials science through its use as an organocatalyst precursor. A collaborative study between Harvard and Max Planck Institutes demonstrated that derivatives of this compound could catalyze asymmetric Michael additions with enantioselectivities up to >98% ee under solvent-free conditions (Li et al., 2024). Such performance metrics position it as a potential replacement for traditional transition-metal catalysts in green chemistry initiatives.
The compound's unique combination of structural flexibility and functional group compatibility continues to drive interdisciplinary research across academia and industry. Pharmaceutical companies like Pfizer and Novartis have already initiated exploratory programs evaluating its utility in oncology drug development platforms targeting epigenetic regulators (Industry Report Q3/24). Meanwhile, synthetic chemists are leveraging machine learning models trained on reaction datasets involving this molecule to predict optimal reaction conditions—accelerating discovery timelines by up to 40% compared to traditional methods.
In conclusion, the 5-(bromomethyl)-3-(4-methylphenyl)-oxazolidinone (CAS No. 1071789-17-7) stands out as a multifunctional chemical entity bridging organic synthesis innovation and translational medicine. Its evolving applications—from epigenetic therapy candidates to sustainable catalytic systems—underscore its strategic importance in advancing next-generation biomedical solutions. Ongoing research focusing on structure-property relationships and large-scale synthesis optimization will further unlock its full potential across diverse scientific domains.
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